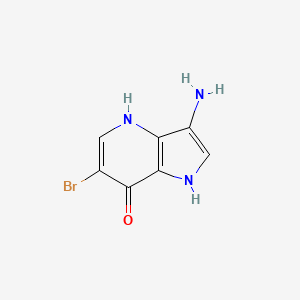

3-Amino-6-bromo-7-hydroxy-4-azaindole

Übersicht

Beschreibung

3-Amino-6-bromo-7-hydroxy-4-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used in various scientific research fields, including medicinal chemistry and drug discovery .

Vorbereitungsmethoden

The synthesis of 3-Amino-6-bromo-7-hydroxy-4-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method is the Sonogashira coupling of a 3-halosubstituted-2-amino-pyridine, followed by exposure to different reaction conditions and reagents to form the desired azaindole . Industrial production methods often utilize metal-containing catalysts such as copper, indium salts, or gold catalysts to facilitate the reaction .

Analyse Chemischer Reaktionen

3-Amino-6-bromo-7-hydroxy-4-azaindole undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Kinase Inhibition : 3-Amino-6-bromo-7-hydroxy-4-azaindole has been investigated as a potential kinase inhibitor. Kinases are pivotal in regulating cellular functions, and inhibitors can modulate pathways involved in cancer and other diseases. Studies have shown that this compound can bind to the active sites of specific protein kinases, inhibiting their activity and affecting processes like cell growth and apoptosis .

- Anticancer Activity : The compound exhibits significant anticancer properties. Research indicates its ability to inhibit tumor growth through mechanisms such as the modulation of the PI3K pathway and interference with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

-

Antiviral Properties

- Azaindoles, including this compound, have shown potential against viral infections by targeting viral polymerases. Derivatives have been studied for their efficacy against influenza viruses, highlighting the compound's antiviral capabilities.

- Antimicrobial Activity

-

Material Science

- Beyond biological applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it suitable for synthesizing novel compounds with potential industrial applications.

Case Study 1: Anticancer Mechanism

A study focused on the effects of this compound on various cancer cell lines demonstrated its ability to induce apoptosis through the inhibition of specific kinases involved in survival signaling pathways. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Antiviral Activity

In vitro studies evaluated the antiviral activity of azaindole derivatives against influenza viruses. The results showed that compounds similar to this compound effectively inhibited viral replication by targeting essential viral proteins, suggesting a promising avenue for antiviral drug development.

Structure–Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications at specific positions on the azaindole core significantly influence biological activity. For instance, substituting different groups at the nitrogen or hydroxyl positions alters the compound's interaction with biological targets, enhancing its efficacy against specific diseases.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-Amino-6-bromo-7-hydroxy-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3-Amino-6-bromo-7-hydroxy-4-azaindole can be compared with other similar compounds, such as:

4-Bromo-7-azaindole: Known for its higher activity against certain cancer cell lines.

3-Bromo-7-azaindole: Used in research for its potential antiviral properties.

Indole derivatives: These compounds possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azaindole derivatives.

Biologische Aktivität

3-Amino-6-bromo-7-hydroxy-4-azaindole is a heterocyclic compound belonging to the azaindole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly as a therapeutic agent targeting various diseases, including cancer and infectious diseases.

The synthesis of this compound typically involves reactions such as Sonogashira coupling, utilizing pyridine and pyrrole derivatives as building blocks. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, leading to a variety of derivatives with potentially enhanced biological activity.

This compound functions primarily as a kinase inhibitor . It interacts with specific protein kinases by binding to their active sites, inhibiting their activity. This inhibition can modulate critical cellular processes such as cell growth, differentiation, and apoptosis. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to other azaindole derivatives .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms such as:

- Inhibition of PI3K : Similar compounds have demonstrated the ability to inhibit the PI3K pathway, which is crucial for cancer cell proliferation .

- Cell Cycle Modulation : By targeting cyclin-dependent kinases (CDKs), this compound may interfere with the cell cycle progression in cancer cells .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Azaindoles are known to inhibit viral replication by targeting viral polymerases or other essential viral proteins. For instance, derivatives of azaindoles have shown activity against influenza viruses by inhibiting polymerase function .

Antimicrobial Activity

In addition to its anticancer and antiviral activities, this compound may possess antimicrobial properties. The azaindole framework is often associated with compounds that exhibit broad-spectrum antimicrobial effects, making it a candidate for further exploration in this area .

Study on Trypanosoma brucei

A study identified a series of 3,5-disubstituted azaindoles, including analogs related to this compound, as effective growth inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds were evaluated through high-throughput screening (HTS), revealing promising pharmacokinetic profiles but limited blood-brain barrier penetration .

Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications at specific positions on the azaindole core significantly influence biological activity. For instance, methylation or tosylation at the indole nitrogen was found to reduce activity against T. brucei, emphasizing the importance of maintaining hydrogen bond interactions within the azaindole framework .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with other similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 4-Bromo-7-azaindole | Higher anticancer activity | More potent against certain cancer cell lines |

| 3-Bromo-7-azaindole | Antiviral properties | Used for its effectiveness against viral strains |

| Indole Derivatives | Broad biological activities | Includes antiviral and anti-inflammatory effects |

Eigenschaften

IUPAC Name |

3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c8-3-1-10-5-4(9)2-11-6(5)7(3)12/h1-2,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXSLDQHPRGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)C(=CN2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.